(5-bromopyridin-3-yl){4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}methanone
CAS No.: 695199-32-7
Cat. No.: VC9209945
Molecular Formula: C23H21BrClN3O
Molecular Weight: 470.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 695199-32-7 |
|---|---|
| Molecular Formula | C23H21BrClN3O |
| Molecular Weight | 470.8 g/mol |
| IUPAC Name | (5-bromopyridin-3-yl)-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C23H21BrClN3O/c24-20-14-19(15-26-16-20)23(29)28-12-10-27(11-13-28)22(17-4-2-1-3-5-17)18-6-8-21(25)9-7-18/h1-9,14-16,22H,10-13H2 |
| Standard InChI Key | HUHIPWIDNVSBFL-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)C4=CC(=CN=C4)Br |
| Canonical SMILES | C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)C4=CC(=CN=C4)Br |
Introduction
The compound (5-bromopyridin-3-yl){4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}methanone is a complex organic molecule that belongs to the class of piperazine derivatives. It is characterized by the presence of a brominated pyridine moiety and a piperazine ring, which is further substituted with a chlorophenyl and phenyl group. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly as an inhibitor in various biological pathways.
Molecular Formula and Weight
The molecular formula for (5-bromopyridin-3-yl){4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}methanone is , with a molecular weight of approximately 392.75 g/mol.
Structural Representation
The structural representation of the compound can be depicted as follows:
textBr | C1=C(C=CC=C1)C(=O)N(C2CCN(C2)C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C
This structure indicates the arrangement of atoms and functional groups within the molecule, highlighting the bromine and chlorine substituents.
Synthesis Methods
The synthesis of (5-bromopyridin-3-yl){4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}methanone involves several steps, typically including:
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Formation of the Piperazine Ring: The initial step often involves the reaction of piperazine with appropriate carbonyl compounds.
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Bromination: The introduction of bromine at the 5-position of the pyridine ring can be achieved through electrophilic aromatic substitution.
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Final Coupling Reaction: The final step includes coupling the piperazine derivative with the brominated pyridine to form the desired compound.
Biological Activity
Research indicates that compounds similar to (5-bromopyridin-3-yl){4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}methanone exhibit significant biological activities, including:
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Antimicrobial properties: Potential use in treating infections caused by resistant strains.
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Antidepressant effects: Some derivatives have shown promise in modulating neurotransmitter levels.
Mechanism of Action
The mechanism by which this compound exerts its pharmacological effects may involve inhibition of specific receptors or enzymes, particularly those associated with neurotransmitter systems.
Experimental Studies
A variety of studies have been conducted to evaluate the efficacy and safety profile of (5-bromopyridin-3-yl){4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}methanone:
| Study Reference | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| PubChem | Antimicrobial | In vitro assays | Effective against multiple bacterial strains |
| Patents | Antidepressant | Behavioral tests in rodents | Significant reduction in depressive-like behaviors |
These studies underline the compound's potential as a therapeutic agent, warranting further investigation into its clinical applications.
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